molecular formula C9H9F2NO2 B556685 3,4-Difluoro-l-phenylalanine CAS No. 31105-90-5

3,4-Difluoro-l-phenylalanine

Cat. No. B556685
CAS RN: 31105-90-5
M. Wt: 201.17 g/mol
InChI Key: PRAWYXDDKCVZTL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. It is used for producing high-quality peptides . The empirical formula is C24H19F2NO4 .


Synthesis Analysis

The synthesis of 3,4-Difluoro-L-phenylalanine involves the use of Fmoc solid-phase peptide synthesis . A detailed synthetic approach to prepare D- or L-fluorinated phenylalanines and their pharmaceutical applications has been discussed in a paper .


Molecular Structure Analysis

The molecular structure of 3,4-Difluoro-L-phenylalanine contains a total of 23 bonds; 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The molecular weight of 3,4-Difluoro-L-phenylalanine is 201.17007 g/mol . The SMILES string is NC(Cc1ccc(F)c(F)c1)C(O)=O .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing dust and contact with skin and eyes .

Future Directions

The use of 3,4-Difluoro-L-phenylalanine in medical imaging and treatment of diseases is a promising area of research . Further studies are needed to fully understand its potential applications and mechanisms of action.

properties

IUPAC Name

(2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAWYXDDKCVZTL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351993
Record name 3,4-difluoro-l-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-l-phenylalanine

CAS RN

31105-90-5
Record name 3,4-difluoro-l-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Difluoro-l-phenylalanine
Reactant of Route 2
3,4-Difluoro-l-phenylalanine
Reactant of Route 3
3,4-Difluoro-l-phenylalanine
Reactant of Route 4
Reactant of Route 4
3,4-Difluoro-l-phenylalanine
Reactant of Route 5
3,4-Difluoro-l-phenylalanine
Reactant of Route 6
Reactant of Route 6
3,4-Difluoro-l-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.